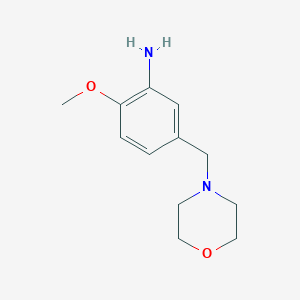![molecular formula C16H11N3O3 B8416494 5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B8416494.png)
5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a nitro group and a phenyl group attached to a bipyridine core. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one typically involves the following steps:
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated bipyridine in the presence of a palladium catalyst.
Cyclization: The final step involves cyclization to form the desired bipyridine structure, which can be achieved through various cyclization methods depending on the specific substituents and reaction conditions.
Industrial Production Methods
Industrial production of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Coupling Reactions: The bipyridine core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Coupling Reactions: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Extended bipyridine structures with additional aromatic or heteroaromatic rings.
科学研究应用
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and preventing the substrate from binding.
Fluorescent Probes: The bipyridine core can interact with metal ions, leading to changes in fluorescence properties that can be used for imaging.
Therapeutic Effects: The nitro and phenyl groups may interact with cellular targets, such as DNA or proteins, leading to cytotoxic effects in cancer cells or modulation of inflammatory pathways.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the nitro and phenyl groups, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups, used in similar applications but with different electronic properties.
5-Nitro-2-(3-phenylpropylamino)benzoic Acid: Another nitro-containing compound with different structural features and applications.
Uniqueness
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is unique due to the combination of the nitro group, phenyl group, and bipyridine core, which imparts distinct electronic and photophysical properties. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C16H11N3O3 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC 名称 |
3-nitro-1-phenyl-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H11N3O3/c20-16-15(19(21)22)10-12(14-8-4-5-9-17-14)11-18(16)13-6-2-1-3-7-13/h1-11H |
InChI 键 |
SPRHGLXBYNZUBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine](/img/structure/B8416499.png)
